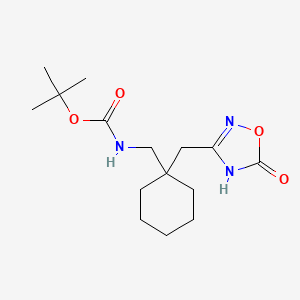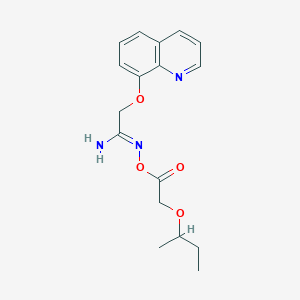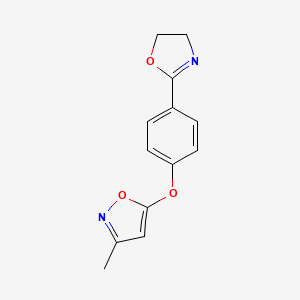
tert-Butyl ((1-((5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)methyl)cyclohexyl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ((1-((5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)methyl)cyclohexyl)methyl)carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a cyclohexyl ring, which is further substituted with a 1,2,4-oxadiazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1-((5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)methyl)cyclohexyl)methyl)carbamate typically involves multiple steps. One common approach is to start with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The cyclohexyl moiety is then introduced via a series of substitution reactions. Finally, the tert-butyl carbamate group is attached using tert-butyl chloroformate in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl ((1-((5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)methyl)cyclohexyl)methyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the oxadiazole ring, while reduction can lead to the formation of reduced derivatives. Substitution reactions can result in a variety of substituted products depending on the nucleophile or electrophile employed .
Wissenschaftliche Forschungsanwendungen
tert-Butyl ((1-((5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)methyl)cyclohexyl)methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-Butyl ((1-((5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)methyl)cyclohexyl)methyl)carbamate involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar functional groups but lacking the oxadiazole ring.
Cyclohexyl carbamate: Similar to tert-Butyl ((1-((5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)methyl)cyclohexyl)methyl)carbamate but without the tert-butyl group.
1,2,4-Oxadiazole derivatives: Compounds containing the oxadiazole ring but with different substituents.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H25N3O4 |
|---|---|
Molekulargewicht |
311.38 g/mol |
IUPAC-Name |
tert-butyl N-[[1-[(5-oxo-4H-1,2,4-oxadiazol-3-yl)methyl]cyclohexyl]methyl]carbamate |
InChI |
InChI=1S/C15H25N3O4/c1-14(2,3)21-12(19)16-10-15(7-5-4-6-8-15)9-11-17-13(20)22-18-11/h4-10H2,1-3H3,(H,16,19)(H,17,18,20) |
InChI-Schlüssel |
MSPZGLTYCFUIIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1(CCCCC1)CC2=NOC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,8-Dimethyldibenzo[b,d]furan](/img/no-structure.png)

![1,3,4-Oxadiazole, 2-(3,5-dichlorobenzo[b]thien-2-yl)-5-phenyl-](/img/structure/B12896052.png)

![4-Quinolinamine, 2-(4-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]-](/img/structure/B12896089.png)


![3-Chloro-N-{4-hydroxy-3,5-bis[(pyrrolidin-1-yl)methyl]phenyl}benzamide](/img/structure/B12896125.png)
